molecular formula C12H22O2 B085566 Rhodinyl acetate CAS No. 141-11-7

Rhodinyl acetate

Cat. No. B085566
CAS RN: 141-11-7
M. Wt: 198.3 g/mol
InChI Key: WNXJCQNXNOOMDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of L-rhodinosyl acetate derivatives, as described by Roush, Bennett, and Roberts (2001), involves an efficient eight-step process starting from methyl (S)-lactate. This process features a highly stereoselective, chelate-controlled addition of allyltributylstannane, establishing the beta-anomeric configuration of L-rhodinosyl acetate derivatives with high selectivity through acetylation. These derivatives are noted for their reactivity as glycosidating agents, with the synthesis playing a crucial role in the formation of complex sugar structures in the production of landomycin A, highlighting the compound's versatility and importance in synthetic chemistry (Roush, Bennett, & Roberts, 2001).

Molecular Structure Analysis

The molecular structure of rhodinyl acetate and its derivatives has been a subject of study to understand its reactivity and potential applications. For example, dirhodium(II,II) tetra-acetate complexes have been synthesized with axially coordinated ligands, providing insights into the electronic and structural characteristics of these compounds. The Rh–Rh bond lengths and coordination environments suggest a versatile framework for binding a variety of different axial ligands, demonstrating the structural diversity and potential for functionalization of rhodinyl acetate derivatives (Clark et al., 1985).

Chemical Reactions and Properties

Rhodinyl acetate undergoes various chemical reactions, demonstrating its chemical reactivity and versatility. For instance, rhodium(II) acetate-catalyzed reactions have been used to synthesize complex molecules, including the formation of 4-aryl-2-hydroxy-naphthoates and β,γ-unsaturated esters, showcasing the compound's ability to participate in diverse chemical transformations and its role as a catalyst in organic synthesis (Taylor & Davies, 1983).

Physical Properties Analysis

The physical properties of rhodinyl acetate, such as melting point, boiling point, and solubility, are crucial for its handling and application in various chemical processes. Although specific details on the physical properties were not highlighted in the reviewed literature, these properties are typically determined by the compound's molecular structure and functional groups, influencing its phase behavior, solubility in different solvents, and thermal stability.

Chemical Properties Analysis

Rhodinyl acetate's chemical properties, including reactivity with different chemical reagents, stability under various conditions, and its ability to participate in or catalyze chemical reactions, are essential for its application in synthetic chemistry. The compound's role as a catalyst in the formation of complex molecular structures, such as in the rhodium-catalyzed asymmetric allylic alkylation, underscores its utility in enhancing reaction efficiency and selectivity (Hayashi, Okada, Suzuka, & Kawatsura, 2003).

Scientific Research Applications

  • Rhodium and acetate compounds, including Rhodium(II) acetate, are used in catalytic systems for chemical processes. For instance, they are involved in the Monsanto, Cativa, and Acetica processes for acetic acid synthesis (Budiman et al., 2016).

  • Rhodium(II) acetate has been used in stereocontrolled synthesis of dihydrofuran-3-imines, indicating its utility in the synthesis of complex organic compounds (Boyer, 2014).

  • The metabolism of rhodium(II) acetate in tumor-bearing mice has been studied, suggesting potential applications in medical research or therapeutics (Erck et al., 1976).

  • Rhodium(II) acetate has been utilized in the total synthesis of complex natural products, such as chilenine, demonstrating its role in synthetic organic chemistry (Fang & Danishefsky, 1989).

  • In another study, rhodium carboxylates, including rhodium acetate, were examined for their potential as catalysts in carbene chemistry, which is vital for various organic transformations (Williams & Edwards, 2004).

  • The chemical and biological properties of marine bacteria, including compounds related to acetate, have been investigated, suggesting a potential for discovering new therapeutic agents (Fahim et al., 2020).

Safety And Hazards

Rhodinyl Acetate has low toxicity by ingestion and skin contact . It is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3,7-dimethyloct-7-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h11H,1,5-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNXJCQNXNOOMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=C)C)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00861810
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid/light, fresh, rose-like odour
Record name Rhodinyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 2 ml 80% alcohol remains in soln to 10 ml (in ethanol)
Record name Rhodinyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.895-0.908
Record name Rhodinyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/288/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Rhodinyl acetate

CAS RN

141-11-7
Record name Rhodinyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
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Record name 7-Octen-1-ol, 3,7-dimethyl-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00861810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Rhodinyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.963
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Record name Rhodinyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037186
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
A Younis, MA Khan, AA Khan… - Floriculture and …, 2007 - globalsciencebooks.info
… Major compounds identified were citronellol, methyl eugenol, geraniol, geranyl acetate, phenyl ethyl alcohol, linalool, benzaldehyde, benzyl alcohol, rhodinyl acetate, citronellyl acetate, …
Number of citations: 30 www.globalsciencebooks.info
D Opdyke - Food and Cosmetics Toxicology, 1974 - hero.epa.gov
Monographs on fragrance raw materials: Rhodinyl acetate | Health & Environmental Research Online (HERO) | US EPA … Monographs on fragrance raw materials: Rhodinyl acetate …
Number of citations: 1 hero.epa.gov
HE Eschinazi - The Journal of Organic Chemistry, 1961 - ACS Publications
… Rhodinyl acetate. A mixture of rhodinol (50 g.), acetic anhydride (75 g.) and sodium acetate (10 g.) was refluxed around 140 for 3 hr.; aftercooling at 60200 ml. of water was added and …
Number of citations: 26 pubs.acs.org
ADI ADI - hruschka.com
… Geranyl acetate Neryl acetate Rhodinyl acetate Citronellyl propionate Geranyl propionate …
Number of citations: 0 www.hruschka.com
A Younis, A Riaz, MA Khan, AA Khan… - … on Ornamentals, Now …, 2006 - actahort.org
… The major components were citronellol, phenylethyl alcohol, methyl eugenol, geranyl acetate, rhodinyl acetate, benzyl alcohol and linalool. The four Rosa species were compared for …
Number of citations: 43 www.actahort.org
M Arab, A Khalighi, K Arzani, R Naderi - 한국원예학회기타간행물, 2006 - dbpia.co.kr
2Dep. of Horticulture, Chonbuk National University, Chonju, 560-856, Korea This study was conducted to develop a technology for the high quality production of Dicentra (Dicentra …
Number of citations: 0 www.dbpia.co.kr
MFH Ferdosi, MM Amanullah - MYCOPATH, 2014 - 111.68.103.26
… Other important constituents were phenyl ethyl alcohol, benzaldehyde, benzyl acetate , citronellyl acetate, benzyl alcohol, rhodinyl acetate, geranyl acetate, phenyl ethyl acetate and …
Number of citations: 3 111.68.103.26
K Nose, H Kweon - 한국원예학회기타간행물, 2006 - dbpia.co.kr
2Dep. of Horticulture, Chonbuk National University, Chonju, 560-856, Korea This study was conducted to develop a technology for the high quality production of Dicentra (Dicentra …
Number of citations: 0 www.dbpia.co.kr
EA El Zayyat, NA Elleboudy, AA Mostafa, AM Ammar - researchgate.net
Rose water is a well-known culinary supply; available in many homes but its insecticidal effect has not been reviled. This study tests the potentiality of rose water insecticidal effect on …
Number of citations: 0 www.researchgate.net
S Li, L Chen, Y Xu, L Wang, L Wang - Scientia horticulturae, 2012 - Elsevier
Volatile organic components in petals of thirty tree peony cultivars were analyzed using a headspace solid-phase microextraction technique (HS-SPME) coupled with GC–MS. 146 …
Number of citations: 63 www.sciencedirect.com

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